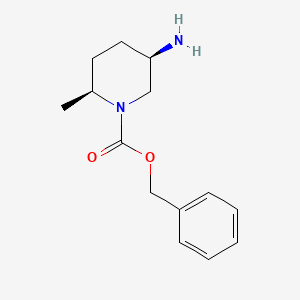

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Description

Properties

IUPAC Name |

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-11-7-8-13(15)9-16(11)14(17)18-10-12-5-3-2-4-6-12/h2-6,11,13H,7-10,15H2,1H3/t11-,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWKAMUJIXBCKIH-WCQYABFASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H](CN1C(=O)OCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate physical properties

An In-depth Technical Guide to the Physical Properties of Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Abstract

This technical guide provides a comprehensive overview of the core physical properties of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, a chiral intermediate of significant interest to the pharmaceutical industry. Primarily utilized in the synthesis of complex therapeutic agents, a thorough understanding of its physical characteristics is paramount for researchers, process chemists, and formulation scientists. This document delineates the properties of both the free base and its common hydrochloride salt form, presenting available data alongside standardized, field-proven protocols for their experimental determination and validation. The guide is structured to provide not just data, but expert context on the causality behind analytical methodologies, ensuring a robust and applicable understanding for drug development professionals.

Introduction: A Key Chiral Building Block

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a high-purity chiral building block featuring a substituted piperidine backbone.[1] The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceuticals due to its favorable pharmacokinetic properties. The specific (2S,5R) stereochemistry of this molecule is critical, as it enables stereoselective interactions with biological targets, which can enhance therapeutic potency and reduce off-target effects.[2]

This intermediate is a key component in the synthesis of advanced pharmaceutical agents, including protease inhibitors for antiviral therapies (e.g., for Hepatitis C and HIV) and compounds active in the central nervous system (CNS).[2] Given its role in multi-step syntheses, a precise characterization of its physical properties is not merely academic; it is essential for ensuring reaction efficiency, process scalability, batch-to-batch consistency, and the ultimate purity of the final active pharmaceutical ingredient (API). This guide distinguishes between the free base and its more commonly handled hydrochloride salt, as the presence of the salt dramatically alters key properties such as solubility and melting point.

Molecular and Chemical Identity

The foundational step in characterizing any chemical entity is to establish its precise molecular identity. The compound is most frequently supplied and used as a hydrochloride salt to improve its stability and handling characteristics.[1]

Chemical Structure

The specific spatial arrangement of the methyl group at the C-2 position (S configuration) and the amino group at the C-5 position (R configuration) is fundamental to its utility.

Caption: Chemical structure of the title compound.

Compound Identifiers

A clear distinction between the free base and its hydrochloride salt is essential. Most commercial suppliers provide the hydrochloride salt under CAS number 1207853-23-3.

| Identifier | Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate (Free Base) | Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate HCl (Salt) |

| CAS Number | Not commonly assigned | 1207853-23-3[3] |

| Molecular Formula | C₁₄H₂₀N₂O₂[4] | C₁₄H₂₁ClN₂O₂[3] |

| Molecular Weight | 248.32 g/mol [5] | 284.78 g/mol [3] |

| IUPAC Name | benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate | benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate;hydrochloride[6] |

| MDL Number | Not commonly assigned | MFCD22689536[6] |

| InChIKey | QDXRLZBFPKVDHC-STEACBGWSA-N[6] | QDXRLZBFPKVDHC-STEACBGWSA-N[7] |

Core Physical Properties

The physical properties dictate the material's behavior during handling, reaction, and purification. The data presented below is a consolidation from various chemical suppliers and databases. It is critical to note that many listed values are computationally predicted rather than experimentally determined.

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Data Type | Source(s) |

| Appearance | White to off-white solid | White to whitish crystalline powder | Experimental | [4],[2] |

| Melting Point | N/A (Requires experimental determination) | N/A (Requires experimental determination) | - | [4] |

| Boiling Point | 373.2 ± 42.0 °C at 760 mmHg | Decomposes before boiling | Predicted | [5] |

| Density | 1.1 ± 0.1 g/cm³ | - | Predicted | [5] |

| Flash Point | 179.5 ± 27.9 °C | - | Predicted | [5] |

| Vapor Pressure | 0.0 ± 0.8 mmHg at 25°C | - | Predicted | [5] |

| Solubility | Soluble in dichloromethane, ethyl acetate | Enhanced solubility in protic solvents | Qualitative | [4],[1] |

| Storage | - | Room Temperature, Sealed, Dry | Recommendation | [8],[3] |

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not publicly available, a scientist can predict the expected spectral features based on its structure. This predictive analysis is crucial for verifying the identity and purity of a sample in the laboratory.

Expected ¹H NMR Spectral Features (400 MHz, CDCl₃ for free base)

-

Aromatic Protons (Benzyl): A multiplet around 7.30-7.40 ppm integrating to 5H.

-

Benzyl CH₂: A singlet or AB quartet around 5.15 ppm integrating to 2H.

-

Piperidine Ring Protons: A complex series of multiplets between ~1.5 and 4.2 ppm. The protons adjacent to the nitrogen (C2-H and C6-H₂) will be further downfield. The C2-H, being adjacent to the methyl group, will likely appear as a multiplet around 4.0-4.2 ppm.

-

Amino Protons (NH₂): A broad singlet, typically around 1.5-2.5 ppm (position is concentration and solvent dependent), integrating to 2H.

-

Methyl Protons (CH₃): A doublet around 1.1-1.3 ppm integrating to 3H, coupled to the C2 proton.

Expected ¹³C NMR Spectral Features (100 MHz, CDCl₃ for free base)

-

Carboxylate Carbonyl: ~155 ppm.

-

Aromatic Carbons: Between ~127-137 ppm.

-

Benzyl CH₂ Carbon: ~67 ppm.

-

Piperidine Ring Carbons: Between ~30-55 ppm. The C2 and C5 carbons, being attached to heteroatoms, will be in the lower field region of this range.

-

Methyl Carbon: ~18-22 ppm.

Purity Assessment by HPLC-UV

High-Performance Liquid Chromatography is the standard for assessing the purity of pharmaceutical intermediates. A typical reverse-phase method would be employed to separate the main compound from any starting materials, by-products, or degradation products.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid or Formic Acid).

-

Detection: UV at 254 nm (for the benzyl group).

-

Expected Result: A purity of ≥97% is common for commercial-grade material.[9]

Experimental Protocols for Physical Property Determination

Trustworthiness in chemical characterization comes from robust, validated experimental protocols. The following sections describe standard methodologies for determining the key physical properties of this compound.

Protocol 1: Melting Point Determination

Causality: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad and depressed range indicates the presence of impurities. This protocol uses a modern digital apparatus for accuracy and reproducibility.

Caption: Workflow for Melting Point Determination.

Methodology:

-

Sample Preparation: Ensure the sample (preferably the HCl salt) is completely dry by placing it in a vacuum oven at 40°C for at least 4 hours.

-

Loading: Load a small amount of the finely powdered sample into a capillary tube to a height of 3-5 mm.

-

Range Finding: Place the capillary in a digital melting point apparatus. Set a rapid heating ramp (e.g., 10°C/minute) to quickly determine an approximate melting range.

-

Accurate Measurement: Using a fresh sample, set the apparatus to heat quickly to ~15°C below the approximate melting point found in step 3.

-

Final Ramp: Decrease the ramp rate to 1-2°C/minute.

-

Recording: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point).

-

Reporting: Report the result as a range (e.g., 150.1 - 151.5 °C). The experiment should be performed in triplicate.

Protocol 2: Aqueous Solubility (Shake-Flask Method for HCl Salt)

Causality: Quantitative solubility data is critical for designing reaction workups, crystallization procedures, and, in later stages, formulation. The shake-flask method is a gold-standard technique for determining thermodynamic solubility.

Caption: Workflow for Aqueous Solubility Determination.

Methodology:

-

Preparation: Add an excess amount of the hydrochloride salt to a known volume of purified water (e.g., 100 mg in 5 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

-

Equilibration: Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24 hours to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After 24 hours, visually confirm that excess solid remains. Centrifuge the vial at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

-

Sampling: Carefully withdraw a sample of the clear supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any remaining microparticulates.

-

Quantification: Accurately dilute the filtered sample and quantify the concentration of the dissolved compound using a pre-validated HPLC-UV method with a calibration curve.

-

Calculation: Calculate the solubility in mg/mL or mol/L based on the measured concentration and any dilution factors.

Handling, Storage, and Stability

Proper handling and storage are vital to maintain the integrity and purity of this chiral intermediate.

-

Storage Conditions: The compound, particularly the hydrochloride salt, should be stored at room temperature in a tightly sealed container to protect it from moisture.[8] A dry, inert atmosphere (e.g., under nitrogen or argon) is recommended for long-term storage to prevent potential degradation.[2]

-

Stability: The benzyl carbamate (Cbz) protecting group is generally stable to mild acidic and basic conditions but can be cleaved by strong acids or catalytic hydrogenation. The primary amino group is nucleophilic and can react with electrophiles. Avoid exposure to strong oxidizing agents, light, and moisture.[2]

Conclusion

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a valuable chiral intermediate whose physical properties are central to its successful application in pharmaceutical synthesis. This guide has consolidated the available data for both its free base and hydrochloride salt forms, highlighting its solid-state nature and solubility characteristics. Of equal importance, this document provides the standardized, rigorous protocols required to experimentally verify these properties. By grounding data in validated methodology, this guide empowers researchers and drug development professionals to confidently utilize this key building block in their synthetic endeavors.

References

-

UCHEM. (2025, April 7). Chiral Intermediate: (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS 1207853-23-3. Available at: [Link]

- MySkinRecipes. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride.

-

LookChem. benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. Available at: [Link]

-

Chemsrc. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available at: [Link]

-

Pipzine Chemicals. Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate. Available at: [Link]

- Google Patents. US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

-

Home Sunshine Pharma. (2S,5R)-5-amino-2-methylpiperidine-1-carboxylic Acid Benzyl Ester Hydrochloride CAS 1207853-23-3. Available at: [Link]

-

PubChem. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available at: [Link]

Sources

- 1. myuchem.com [myuchem.com]

- 2. benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate,Lower price,High Purity, CasNo.1207853-23-3 HANGZHOU TIANYE CHEMICALS CO., LTD. China (Mainland) [tianye.lookchem.com]

- 3. 1207853-23-3|(2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 4. Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate: Properties, Uses, Safety, Supplier & SDS | High Purity API Intermediate China [pipzine-chem.com]

- 5. CAS#:1207853-23-3 | (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride | Chemsrc [chemsrc.com]

- 6. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride | C14H21ClN2O2 | CID 66670408 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1207853-23-3 | (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 8. lookchem.com [lookchem.com]

- 9. chemscene.com [chemscene.com]

The Strategic Role of Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Chiral Scaffold of Pharmaceutical Importance

In the landscape of contemporary medicinal chemistry, the synthesis of enantiomerically pure compounds is paramount. The specific three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even detrimental. Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, particularly in its hydrochloride salt form, has emerged as a critical chiral building block in the synthesis of complex pharmaceutical agents.[1][2] Its rigid piperidine core, adorned with strategically placed functional groups and defined stereocenters, makes it an invaluable intermediate for creating molecules with high specificity for their biological targets.[2][3]

This technical guide provides a comprehensive overview of the molecular structure, synthesis, characterization, and applications of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, with a focus on its role in the development of novel therapeutics.

Molecular Structure and Physicochemical Properties

The molecular structure of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is characterized by a piperidine ring with a methyl group at the 2-position and an amino group at the 5-position, both with specific stereochemistry (2S, 5R). The ring nitrogen is protected by a benzyloxycarbonyl (Cbz) group. This combination of a chiral cyclic core, a primary amine for further functionalization, and a readily removable protecting group makes it a versatile synthetic intermediate.

Molecular Structure of Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

Caption: High-level conceptual workflow for the synthesis of the target molecule.

Analytical Characterization

The structural confirmation and purity assessment of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate are crucial for its use in pharmaceutical synthesis. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyl group, the CH₂ of the benzyl group, the protons on the piperidine ring, and the methyl group protons. The coupling patterns and chemical shifts of the piperidine ring protons are complex due to its conformational rigidity and would require detailed 2D NMR analysis for full assignment.

-

¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon of the carbamate, the aromatic carbons, the benzylic carbon, the carbons of the piperidine ring, and the methyl carbon.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is typically used to confirm the molecular weight of the compound. For the free base (C₁₄H₂₀N₂O₂), the expected [M+H]⁺ ion would be at m/z 249.16. For the hydrochloride salt, the molecular ion of the free base would be observed.

Table 2: Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to aromatic, benzylic, piperidine ring, and methyl protons. |

| ¹³C NMR | Resonances for carbonyl, aromatic, benzylic, piperidine ring, and methyl carbons. |

| Mass Spec (ESI-MS) | [M+H]⁺ at m/z ≈ 249.16 for the free base. |

| HPLC | A single major peak indicating high purity, with retention time dependent on the specific method. |

Analytical Workflow for Quality Control

Caption: A typical workflow for the purification and analytical validation of the synthesized intermediate.

Applications in Drug Development

The primary utility of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate lies in its role as a key intermediate in the synthesis of high-value pharmaceutical compounds. [1][2]The defined stereochemistry of this molecule is crucial for ensuring the desired enantiomeric purity of the final active pharmaceutical ingredient (API), which in turn is critical for its efficacy and safety profile. [1] Key Therapeutic Areas:

-

Antiviral Agents: This intermediate is employed in the synthesis of certain treatments for hepatitis C and HIV. [1]* Central Nervous System (CNS) Agents: Its structural motifs are found in various compounds targeting CNS disorders. [1]* Antibacterial Agents: A notable application is in the synthesis of the novel oxazolidinone antibiotic, Delpazolid (LCB01-0371) . Delpazolid is being developed for the treatment of tuberculosis, including multidrug-resistant strains. The (2S,5R) stereochemistry of the piperidine moiety is a critical component of the final drug structure, contributing to its antibacterial activity.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate hydrochloride. It is classified with GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). [4] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection. [5]* Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood. [6]* Handling: Avoid breathing dust, vapor, mist, or gas. Do not get in eyes, on skin, or on clothing. [6]* Storage: Keep the container tightly closed and store in a cool, dry place away from incompatible materials. [3] In case of accidental exposure, it is crucial to follow standard first-aid measures and seek medical attention.

Conclusion

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is a testament to the importance of chiral building blocks in modern drug discovery. Its well-defined stereochemistry and versatile functional groups provide a reliable and efficient starting point for the synthesis of complex and potent pharmaceutical agents. As research into new therapeutics continues to advance, the demand for such high-purity, stereochemically defined intermediates is likely to grow, solidifying the central role of this compound in the development of next-generation medicines.

References

-

LookChem. benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. Available from: [Link]

-

MySkinRecipes. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available from: [Link]

-

MySkinRecipes. (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Available from: [Link]

-

UCHEM. Chiral Intermediate: (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS 1207853-23-3. Available from: [Link]

-

Pipzine Chemicals. Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate. Available from: [Link]

-

Alfa Chemical. CAS: 1207853-23-3 | Benzyl(2S,5R)-5-amino-2-methylpiperidine-1-carboxylate. Available from: [Link]

-

Cole-Parmer. Material Safety Data Sheet - Piperidine, 99%. Available from: [Link]

Sources

The Piperidine Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Biological Activity of Substituted Piperidines for Researchers, Scientists, and Drug Development Professionals.

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, stands as one of the most ubiquitous and versatile scaffolds in medicinal chemistry.[1][2] Its prevalence in both natural products and synthetic pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications.[1][3][4] This guide provides a comprehensive exploration of the biological activities of substituted piperidines, delving into their synthesis, structure-activity relationships (SAR), and diverse pharmacological roles. It is designed to serve as a technical resource for professionals engaged in drug discovery and development, offering insights into the rationale behind experimental design and the methodologies employed to evaluate the therapeutic potential of this remarkable heterocyclic system.

The Piperidine Core: Physicochemical Properties and Pharmacokinetic Advantages

The widespread success of the piperidine motif in drug design can be attributed to a favorable combination of physicochemical and pharmacokinetic properties.[2] The saturated, non-aromatic nature of the ring allows for a three-dimensional arrangement of substituents, enabling precise spatial orientation for optimal target engagement.[2] Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, facilitating crucial interactions within biological binding pockets.[2]

From a pharmacokinetic perspective, the piperidine scaffold often imparts desirable ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2] Its presence can enhance metabolic stability and facilitate transport across biological membranes, ultimately improving a drug candidate's overall in vivo performance.[2] The metabolic stability of the piperidine ring is, however, dependent on the substitution pattern, particularly at positions adjacent to the nitrogen atom.[2]

Synthetic Strategies for Accessing Substituted Piperidines

The generation of diverse libraries of substituted piperidines is a cornerstone of medicinal chemistry programs targeting this scaffold. A multitude of synthetic strategies have been developed, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.

Hydrogenation of Pyridine Precursors

One of the most common and effective methods for synthesizing piperidines is the hydrogenation of readily available pyridine derivatives.[1] This approach allows for the introduction of substituents onto the aromatic precursor, which are then carried through to the saturated piperidine product. Various catalytic systems, including those based on rhodium, palladium, ruthenium, and nickel, have been successfully employed for this transformation.[1] The choice of catalyst and reaction conditions can significantly influence the stereochemical outcome of the hydrogenation, enabling the synthesis of specific diastereomers.[1] For instance, heterogeneous ruthenium catalysts have been developed for the diastereoselective cis-hydrogenation of multi-substituted pyridines.[1]

Experimental Protocol: Catalytic Hydrogenation of a Substituted Pyridine

This protocol outlines a general procedure for the hydrogenation of a substituted pyridine to the corresponding piperidine.

Materials:

-

Substituted pyridine

-

Palladium on carbon (10% w/w)

-

Methanol (or other suitable solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

-

In a suitable reaction vessel, dissolve the substituted pyridine in methanol.

-

Carefully add the palladium on carbon catalyst to the solution.

-

Seal the reaction vessel and connect it to the hydrogenation apparatus.

-

Purge the system with nitrogen gas to remove any air.

-

Introduce hydrogen gas to the desired pressure (e.g., 50 psi).

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude piperidine product.

-

Purify the product by an appropriate method (e.g., column chromatography or recrystallization).

Self-Validation: The success of the hydrogenation can be confirmed by the disappearance of the aromatic proton signals and the appearance of aliphatic proton signals in the 1H NMR spectrum. The stereochemistry of the product can be determined by 2D NMR techniques such as NOESY.

Modern Synthetic Innovations

Recent advancements in synthetic methodology have provided even more sophisticated tools for constructing complex piperidine-containing molecules. For example, a novel two-stage process combining biocatalytic carbon-hydrogen oxidation with radical cross-coupling has been developed to simplify the synthesis of highly functionalized piperidines.[5] This modular approach allows for the late-stage diversification of the piperidine core, accelerating the exploration of chemical space in drug discovery programs.[5]

A Universe of Biological Activity: Therapeutic Applications of Substituted Piperidines

The structural versatility of the piperidine scaffold has led to its incorporation into drugs targeting a vast range of diseases.[1][3][4]

Central Nervous System (CNS) Disorders

Piperidine derivatives are prominent in the treatment of CNS disorders, including Alzheimer's disease and neuropathic pain.[3][4] Donepezil, an acetylcholinesterase inhibitor used to manage the symptoms of Alzheimer's disease, features a piperidine moiety crucial for its activity.[4] The nitrogen atom of the piperidine ring is believed to interact with the catalytic anionic site of the enzyme.

Oncology

In the realm of oncology, substituted piperidines have emerged as potent anticancer agents.[6][7] They are found in small molecule targeted therapeutics that interfere with critical signaling pathways involved in cancer cell proliferation and survival.[6][7] For instance, certain piperidine derivatives have shown cytotoxic effects on cancer cell lines and are being investigated for their potential to induce apoptosis.[6] The anticancer activity of piperidine-containing compounds often involves the modulation of pathways such as STAT-3, NF-κB, and PI3K/Akt.[7]

Table 1: Examples of Piperidine-Containing Drugs and Their Therapeutic Applications

| Drug Name | Piperidine Moiety | Therapeutic Area | Mechanism of Action |

| Donepezil | N-benzylpiperidine | Alzheimer's Disease | Acetylcholinesterase inhibitor |

| Fentanyl | 4-anilidopiperidine | Analgesia | μ-opioid receptor agonist |

| Haloperidol | 4-substituted piperidine | Antipsychotic | Dopamine D2 receptor antagonist |

| Methylphenidate | 2-substituted piperidine | ADHD | Norepinephrine-dopamine reuptake inhibitor |

| Paroxetine | 3-substituted piperidine | Antidepressant | Selective serotonin reuptake inhibitor |

Infectious Diseases

The piperidine scaffold is also a key component of various antimicrobial agents.[8] Piperidine derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria.[8] Furthermore, natural and synthetic piperidine alkaloids have shown promise as antiviral and antiparasitic agents.[3] For example, the alkaloid febrifugine and its synthetic analog halofuginone are effective against parasitic infections.[3]

Structure-Activity Relationship (SAR) Studies and Lead Optimization

The biological activity of a substituted piperidine is intimately linked to the nature and position of its substituents. SAR studies are therefore crucial for understanding how structural modifications impact potency, selectivity, and pharmacokinetic properties.

Diagram 1: General Workflow for SAR Studies of Substituted Piperidines

Caption: A typical workflow for structure-activity relationship studies of substituted piperidines.

A key aspect of SAR is understanding the spatial arrangement of substituents. For instance, in the development of sigma receptor ligands, the piperidine nitrogen atom often serves as a positive ionizable feature, while other parts of the molecule occupy hydrophobic binding pockets.[9] Computational methods, such as molecular docking and molecular dynamics simulations, are invaluable tools for visualizing these interactions and guiding the design of new analogs with improved affinity and selectivity.[9]

Experimental Protocol: Radioligand Binding Assay for Target Affinity Determination

This protocol describes a general method to determine the binding affinity of a substituted piperidine for a specific receptor.

Materials:

-

Cell membranes expressing the target receptor

-

Radiolabeled ligand (e.g., [3H]-labeled standard)

-

Test compounds (substituted piperidines)

-

Incubation buffer (e.g., Tris-HCl)

-

Non-specific binding control (high concentration of an unlabeled ligand)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, add the cell membranes, radiolabeled ligand, and either the test compound, buffer (for total binding), or the non-specific binding control.

-

Incubate the plate at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

-

Place the filters in scintillation vials and add scintillation cocktail.

-

Measure the radioactivity in each vial using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve and determine the IC50 value.

-

Calculate the Ki (inhibition constant) from the IC50 value using the Cheng-Prusoff equation.

Self-Validation: The assay should include a positive control with a known affinity for the target receptor to validate the experimental setup. The non-specific binding should be a small fraction of the total binding.

Future Perspectives

The piperidine scaffold will undoubtedly continue to be a cornerstone of drug discovery efforts. The development of novel synthetic methodologies will enable the creation of increasingly complex and diverse piperidine libraries. Furthermore, a deeper understanding of the biological roles of various targets will open up new avenues for the therapeutic application of piperidine-containing molecules. The integration of computational chemistry, structural biology, and innovative synthetic strategies will be paramount in unlocking the full therapeutic potential of this privileged heterocyclic system.

References

- Anticancer Potential of Piperidine Containing Small Molecule Targeted Therapeutics | Request PDF - ResearchGate. (2024, November 5).

- Synthesis and Biological Activity of Piperine Derivatives as Potential PPARγ Agonists. (2020, May 26).

- Pharmacological Applications of Piperidine Derivatives - Encyclopedia.pub. (2023, February 9).

- Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. (2023, December 3).

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024, October 20).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Antibacterial activities of piperidine derived analogs . a - ResearchGate.

- New modular strategy reduces piperidine synthesis steps for pharmaceuticals - News-Medical. (2024, December 20).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC.

- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025, October 21).

- Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Publishing. (2023, July 26).

- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles - PMC - NIH. (2023, September 7).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023, April 4).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. ijnrd.org [ijnrd.org]

- 5. news-medical.net [news-medical.net]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00291H [pubs.rsc.org]

The Decisive Nuance: A Technical Guide to the Stereochemistry of 2,5-Disubstituted Piperidines

For Researchers, Scientists, and Drug Development Professionals

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products.[1] Its simple six-membered saturated heterocyclic structure belies a complex and crucial stereochemical landscape, particularly when substituted at multiple positions. This guide delves into the stereochemical intricacies of 2,5-disubstituted piperidines, a motif of significant interest in drug design and discovery. Understanding and controlling the three-dimensional arrangement of substituents on this scaffold is paramount, as it profoundly dictates molecular shape, receptor binding, and ultimately, biological activity.

The Conformational Landscape: More Than Just a Chair

The non-planar nature of the piperidine ring gives rise to various conformations, with the chair form being the most stable and prevalent. However, the introduction of substituents at the 2- and 5-positions creates a dynamic interplay of steric and electronic factors that govern the conformational equilibrium.

Cis and Trans Isomerism: The Fundamental Divide

The relative orientation of the substituents at C2 and C5 defines the two primary diastereomers: cis and trans. In the cis isomer, both substituents are on the same face of the ring, while in the trans isomer, they are on opposite faces. This seemingly simple difference has profound implications for the molecule's overall topography.

The Chair Conformation and Substituent Orientation

In the chair conformation, substituents can occupy either an axial or an equatorial position. The preferred orientation is largely dictated by the minimization of steric strain. Generally, bulkier substituents favor the more spacious equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial hydrogens on the same side of the ring.

For 2,5-disubstituted piperidines, the conformational preference of each isomer is a delicate balance of these steric demands.

-

Trans Isomers: Can exist in two principal chair conformations: diequatorial (e,e) and diaxial (a,a). The diequatorial conformer is almost always the more stable due to the avoidance of significant 1,3-diaxial strain.

-

Cis Isomers: Present a more complex scenario, with two possible chair conformations: axial-equatorial (a,e) and equatorial-axial (e,a). The relative stability of these two conformers depends on the steric bulk of the C2 and C5 substituents. The conformation that places the larger substituent in the equatorial position will be favored.

The following diagram illustrates the chair conformations of cis- and trans-2,5-disubstituted piperidines.

Caption: Conformational equilibrium in trans and cis-2,5-disubstituted piperidines.

Beyond the Chair: The Role of Non-Chair Conformations

While the chair conformation is dominant, boat and twist-boat conformations can also be populated, particularly in sterically crowded or constrained systems. For instance, certain fused ring systems or molecules with bulky N-substituents might adopt non-chair conformations to alleviate steric strain. In some cases, the piperazinedione ring, a related structure, has been observed in a boat conformation.[2]

The Influence of the Nitrogen Substituent

The nature of the substituent on the piperidine nitrogen (N-substituent) can significantly influence the conformational equilibrium. Bulky N-substituents can introduce A(1,3) strain (allylic strain) with an adjacent C2 substituent, potentially forcing the C2 substituent into an axial orientation to alleviate this repulsion. This effect is particularly pronounced in N-acylpiperidines, where the partial double bond character of the N-C=O bond enhances this pseudoallylic strain.[3]

Analytical Techniques for Stereochemical Elucidation

Determining the precise stereochemistry and conformational preferences of 2,5-disubstituted piperidines is a critical step in their characterization. A combination of spectroscopic and analytical techniques is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the solution-state conformation of piperidine derivatives.

-

¹H NMR: The coupling constants (J-values) between vicinal protons are highly dependent on the dihedral angle between them. The Karplus relationship allows for the estimation of these angles, which in turn provides information about the ring conformation and the axial/equatorial orientation of substituents. Larger J-values (typically 8-13 Hz) are indicative of an axial-axial relationship, while smaller J-values (1-5 Hz) suggest axial-equatorial or equatorial-equatorial couplings.[4]

-

¹³C NMR: The chemical shifts of the ring carbons are sensitive to their steric environment. For instance, an axial substituent will shield the γ-carbons, causing them to resonate at a higher field (lower ppm) compared to when the substituent is equatorial.[5]

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY and ROESY experiments can identify protons that are close in space. For example, strong NOEs between a substituent and axial protons on the same side of the ring can confirm an axial orientation.

X-ray Crystallography

Single-crystal X-ray crystallography provides unambiguous determination of the solid-state structure of a molecule, including its absolute and relative stereochemistry and conformation.[4][6][7] This technique is considered the gold standard for structural elucidation and is invaluable for validating the stereochemical assignments made by other methods.

Computational Chemistry

In recent years, computational methods, such as Density Functional Theory (DFT), have become increasingly valuable for predicting the relative energies of different conformers and isomers.[8] These theoretical calculations can provide valuable insights into the factors governing conformational preferences and can be used in conjunction with experimental data to build a comprehensive understanding of the molecule's stereochemistry.[3]

Stereoselective Synthesis: Mastering the Third Dimension

The synthesis of stereochemically pure 2,5-disubstituted piperidines is a significant challenge in organic chemistry.[9] A variety of strategies have been developed to control the diastereoselectivity and enantioselectivity of these transformations.

Diastereoselective Approaches

-

Hydrogenation of Substituted Pyridines: The catalytic hydrogenation of 2,5-disubstituted pyridines is a common method that often proceeds with high cis-diastereoselectivity.[4] The substrate adsorbs onto the catalyst surface from its less hindered face, leading to the delivery of hydrogen from the same side.

-

Cyclization Reactions: Intramolecular cyclization reactions, such as the intramolecular aza-Michael addition, can be highly diastereoselective.[1] The stereochemical outcome is often dictated by the formation of the most stable chair-like transition state, which minimizes steric interactions.

-

Epimerization: It is possible to convert a cis-isomer to the more stable trans-isomer through base-mediated epimerization.[4] This process involves the deprotonation at a stereocenter, followed by reprotonation to yield the thermodynamically favored diastereomer.

The following workflow illustrates a general strategy for accessing both cis and trans diastereomers.

Caption: Synthetic workflow for cis and trans-2,5-disubstituted piperidines.

Enantioselective Approaches

The synthesis of single enantiomers of 2,5-disubstituted piperidines is crucial for the development of chiral drugs. Several powerful strategies have emerged to achieve this.

-

Asymmetric Catalysis: The use of chiral catalysts, such as iridium-based complexes for asymmetric hydrogenation, can provide access to highly enantioenriched cis-piperidines.[9] Organocatalysis has also proven to be a valuable tool for the enantioselective synthesis of these scaffolds.[1]

-

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials, such as amino acids or carbohydrates, to construct the piperidine ring with predefined stereocenters.

-

Biocatalysis: Enzymes, such as transaminases, can be employed for the asymmetric synthesis of chiral piperidines from prochiral ketones, offering a green and highly selective alternative to traditional chemical methods.[10]

Experimental Protocol: Iridium-Catalyzed Asymmetric Hydrogenation of a Pyridinium Salt

This protocol is a representative example of a modern method for the enantioselective synthesis of cis-2,5-disubstituted piperidines.[9]

Materials:

-

5-Hydroxypicolinate pyridinium salt (substrate)

-

[Ir(cod)Cl]₂ (catalyst precursor)

-

Chiral ligand (e.g., a phosphine-based ligand)

-

Iodine (additive)

-

Dichloromethane (DCM, solvent)

-

Hydrogen gas (H₂)

Procedure:

-

In a glovebox, a reaction vial is charged with the pyridinium salt substrate, [Ir(cod)Cl]₂, the chiral ligand, and iodine.

-

Anhydrous and degassed DCM is added to the vial.

-

The vial is placed in an autoclave.

-

The autoclave is purged with hydrogen gas three times and then pressurized to the desired pressure (e.g., 50 bar).

-

The reaction is stirred at a specific temperature (e.g., 30 °C) for a set time (e.g., 12 hours).

-

After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to yield the enantioenriched cis-hydroxypiperidine ester.

-

The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by chiral HPLC analysis.

The Impact of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of functional groups in a 2,5-disubstituted piperidine is a critical determinant of its interaction with biological targets. Even subtle changes in stereochemistry can lead to dramatic differences in potency, selectivity, and pharmacokinetic properties.

For example, in the development of ligands for the serotonin 5-HT2A receptor, the specific stereoisomer of a 2,5-disubstituted piperidine derivative can exhibit significantly higher affinity and selectivity compared to its counterparts.[11][12] This highlights the importance of synthesizing and testing stereochemically pure compounds in drug discovery programs.

The following table summarizes the key stereochemical considerations for 2,5-disubstituted piperidines.

| Stereochemical Feature | Description | Key Influencing Factors | Methods of Determination |

| Diastereomerism | Cis vs. trans isomers based on the relative orientation of substituents. | Synthetic route, thermodynamic stability. | NMR, X-ray crystallography. |

| Conformation | Predominantly chair, but boat and twist-boat are possible. | Steric bulk of substituents, N-substituent, solvent. | NMR, X-ray crystallography, computational modeling. |

| Substituent Orientation | Axial vs. equatorial positioning of substituents. | 1,3-diaxial interactions, A(1,3) strain. | NMR (J-couplings, NOE), ¹³C chemical shifts. |

| Enantiomerism | The existence of non-superimposable mirror images (R/S configurations). | Use of chiral catalysts, starting materials, or resolving agents. | Chiral HPLC, X-ray crystallography. |

Conclusion

The stereochemistry of 2,5-disubstituted piperidines is a multifaceted and critically important aspect of their chemistry and biology. A thorough understanding of their conformational preferences, coupled with the ability to synthesize stereochemically defined isomers, is essential for researchers in medicinal chemistry and drug development. The continued development of novel synthetic methodologies and analytical techniques will undoubtedly lead to the discovery of new and improved piperidine-based therapeutics with precisely tailored three-dimensional structures for optimal biological activity.

References

-

Wang, Y., et al. (2022). Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters. Organic Chemistry Frontiers. Available at: [Link]

-

Zhang, Z., et al. (2018). Au-catalyzed stereodivergent synthesis of 2,5-disubstituted pyrrolidines: total synthesis of (+)-monomorine I and (+)-indolizidine 195B. Chemical Communications. Available at: [Link]

-

Jones, S. P., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]

-

Lupachev, N. M., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Rowley, M., et al. (2007). 2,5-Disubstituted Pyridines: The Discovery of a Novel Series of 5HT2A Ligands. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

-

Kim, J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Karle, I. L., et al. (1974). The Structures of N,N′-Dimethyl-3,6-Epitetrathio-2,5-Piperazinedione. Proceedings of the National Academy of Sciences. Available at: [Link]

-

Li, J., et al. (2019). Synthesis of 2,5-disubstituted selenophenes via a copper-catalyzed regioselective [2+2+1] cyclization of terminal alkynes and selenium. Chemical Communications. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Røsted, E. M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry. Available at: [Link]

-

Morinaka, B. I., et al. (2023). Tetracyclic Bis-Piperidine Alkaloids: Structures, Bioinspired Synthesis, Synthesis, and Bioactivities. Marine Drugs. Available at: [Link]

-

Buffat, M. G. (2004). Stereoselective synthesis of 2,6-disubstituted piperidine alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]

-

Chassaing, S., et al. (2023). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. The Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. (n.d.). Single X-ray crystal structure of (R)-Cbz-deoxyhalofuginone 25 (thermal...). ResearchGate. Available at: [Link]

-

Zhang, Y., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega. Available at: [Link]

-

ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine. Evidence of weak H-bonding by theoretical correlation with experimental NMR data. ResearchGate. Available at: [Link]

-

Anet, F. A. L., & Yavari, I. (1977). Conformation of piperidine and of derivatives with additional ring hetero atoms. Accounts of Chemical Research. Available at: [Link]

-

Payer, S. E., et al. (2022). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. JACS Au. Available at: [Link]

-

Comins, D. L., & Dehghani, A. (1999). A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery. Organic Letters. Available at: [Link]

-

Thieme. (n.d.). An Improved Synthesis of 2,5-Disubstituted Tetrazoles. Thieme. Available at: [Link]

-

Zhang, Z., et al. (2023). [2 + 1] and [2 + 1 + 1] Cyclization: Diversifying Alkenes for Small Carbocycles via Photocatalytically Accessed 1,3-Dielectrophiles. Journal of the American Chemical Society. Available at: [Link]

-

Eliel, E. L., et al. (1976). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society. Available at: [Link]

-

Rossi, M., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports. Available at: [Link]

-

Khan, A., et al. (2023). Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors. ACS Omega. Available at: [Link]

-

Forgo, P., & Kövér, K. E. (2004). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry. Available at: [Link]

-

Li, Y., et al. (2021). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

Scott, J. S., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Available at: [Link]

-

Kim, J., et al. (2016). Regio- and Diastereoselective Synthesis of Highly Substituted, Oxygenated Piperidines from Tetrahydropyridines. The Journal of Organic Chemistry. Available at: [Link]

-

Wang, Y., et al. (2024). Cooperative Brønsted Acid and Photo-Promoted Stereoselective Synthesis of Substituted Piperidones. Angewandte Chemie International Edition. Available at: [Link]

-

Jones, S. P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry. Available at: [Link]

-

Hryhoriv, O. D., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications. Available at: [Link]

-

ResearchGate. (n.d.). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. ResearchGate. Available at: [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Crystal Structures of 2,5-Piperazinediones Having Epipolysulfide Bridges Between C3 and C6: The Structures of N,N′-Dimethyl-3,6-Epitetrathio-2,5-Piperazinedione - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate in Modern Drug Discovery: A Technical Guide

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides an in-depth analysis of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, a chiral intermediate of significant importance in contemporary pharmaceutical synthesis. While not an active pharmaceutical ingredient (API) itself, its stereochemically defined structure is a critical building block for a new generation of therapeutic agents. This document will elucidate the strategic value of this piperidine derivative, with a primary focus on its integral role in the synthesis of avibactam, a novel broad-spectrum β-lactamase inhibitor. We will explore the causality behind the selection of this chiral scaffold, provide detailed synthetic protocols, and delve into the mechanism of action of the final API. This guide is intended to serve as a comprehensive resource for researchers in medicinal chemistry and drug development, offering both theoretical insights and practical methodologies.

Introduction: The Strategic Importance of Chiral Piperidine Scaffolds

The piperidine moiety is a privileged scaffold in medicinal chemistry, appearing in a vast array of approved pharmaceuticals targeting a wide range of diseases, including those affecting the central nervous system (CNS) and infectious diseases.[1] The conformational flexibility and basic nitrogen atom of the piperidine ring allow for favorable interactions with biological targets, enhancing pharmacokinetic properties and metabolic stability.[1]

The introduction of stereocenters into the piperidine ring, as seen in benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, adds a crucial layer of complexity and specificity. The precise three-dimensional arrangement of substituents is paramount for selective and high-affinity binding to target proteins, such as enzymes and receptors. This stereochemical control is a cornerstone of modern drug design, as it directly influences a drug's efficacy and safety profile by minimizing off-target effects.[2] The (2S,5R) configuration of this particular intermediate has proven to be optimal for the synthesis of specific, highly potent therapeutic agents.

Case Study: Avibactam - A New Paradigm in β-Lactamase Inhibition

The most prominent application of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is as a key precursor in the synthesis of avibactam. Avibactam is a non-β-lactam, covalent but reversible inhibitor of a wide range of β-lactamase enzymes, including Class A, Class C, and some Class D enzymes.[3] Its development represents a significant advancement in combating antibiotic resistance, particularly in Gram-negative bacteria.

The Mechanism of Action of Avibactam

β-lactam antibiotics, such as penicillins and cephalosporins, function by acylating the active site serine of penicillin-binding proteins (PBPs), thereby inhibiting bacterial cell wall synthesis. Bacteria have evolved β-lactamase enzymes that hydrolyze the β-lactam ring of these antibiotics, rendering them inactive.

Avibactam restores the efficacy of β-lactam antibiotics by inhibiting these β-lactamases. Its mechanism of action is distinct from traditional β-lactamase inhibitors.

-

Covalent Bond Formation: The active site serine of the β-lactamase attacks the carbonyl group of avibactam's urea moiety, leading to the opening of the diazabicyclooctane ring and the formation of a stable, covalent acyl-enzyme intermediate.

-

Reversibility: Unlike many other β-lactamase inhibitors that act as suicide substrates, the acylation by avibactam is reversible. The intact avibactam molecule can be released, regenerating the active enzyme. This reversibility, however, is slow, effectively sequestering the β-lactamase and allowing the partner β-lactam antibiotic to reach its PBP target.

Potency of Avibactam Against Various β-Lactamases

The efficacy of avibactam has been demonstrated against a wide range of clinically relevant β-lactamase enzymes. The following table summarizes its inhibitory potency, expressed as IC50 values.

| β-Lactamase Class | Enzyme | Organism | Avibactam IC50 (nM) |

| Class A | KPC-2 | Klebsiella pneumoniae | 9 |

| CTX-M-15 | Escherichia coli | 5 | |

| TEM-1 | Escherichia coli | 8 | |

| Class C | AmpC | Pseudomonas aeruginosa | 160 |

| P99 | Enterobacter cloacae | 130 | |

| Class D | OXA-48 | Klebsiella pneumoniae | 1800 |

Note: IC50 values can vary between studies depending on the assay conditions.

Synthesis and Manufacturing

The synthesis of avibactam is a multi-step process where the stereochemical integrity of the chiral piperidine intermediate is crucial for the final product's biological activity.

Synthesis of Benzyl (2S,5R)-5-Amino-2-Methylpiperidine-1-Carboxylate

The synthesis of the chiral intermediate itself is a critical undertaking, often starting from readily available chiral precursors. One common strategy involves the following key transformations:

Experimental Protocol: Synthesis of Benzyl 5-[(benzyloxy)imino]piperidine-2S-carboxylate (A key precursor)

This protocol is a representative example and may require optimization.

-

Reaction Setup: To a 500 ml 4-neck flask equipped with a mechanical stirrer and a thermometer, add 250 g of tetrahydrofuran and 4.1 g (0.1 mol) of 60% sodium hydride.

-

Cooling: Cool the mixture to between -5°C and 0°C.

-

Addition of Starting Material: At this temperature, slowly add a solution of the appropriate N-protected L-glutamic acid derivative.

-

Condensation: Allow the intramolecular condensation reaction to proceed until completion, monitored by a suitable analytical technique (e.g., TLC or HPLC).

-

Hydrolysis and Decarboxylation: Acidify the reaction mixture to induce hydrolysis and decarboxylation, yielding a piperidine-5-one-2S-carboxylate derivative.

-

Condensation with Benzyloxyamine: In a separate vessel, condense the piperidine-5-one-2S-carboxylate with benzyloxyamine hydrochloride in a suitable solvent (e.g., ethyl acetate) in the presence of an organic base (e.g., triethylamine).

-

Workup and Purification: After the reaction is complete, perform an aqueous workup, dry the organic phase, and purify the product by column chromatography or distillation under reduced pressure to yield benzyl 5-[(benzyloxy)imino]piperidine-2S-carboxylate.

Conversion to Avibactam

The conversion of the chiral piperidine intermediate to avibactam involves a series of carefully controlled steps to construct the diazabicyclooctane core and introduce the sulfate group.

Experimental Protocol: Key Steps in Avibactam Synthesis

This protocol outlines the main transformations and is not exhaustive.

-

Boc Protection: The primary amine of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate is protected with a di-tert-butyl dicarbonate (Boc) group.

-

Ammonolysis: The benzyl ester is converted to the corresponding primary amide via ammonolysis.

-

Cyclization: An intramolecular cyclization is induced to form the bicyclic core of avibactam.

-

Debenzylation: The benzyl protecting group on the ring nitrogen is removed, typically by catalytic hydrogenation.

-

Sulfation: The newly exposed secondary amine is sulfated using a suitable sulfating agent (e.g., sulfur trioxide pyridine complex).

-

Salt Formation and Purification: The final product is converted to its sodium salt and purified to pharmaceutical-grade standards.

Broader Applications and Future Perspectives

While the synthesis of avibactam is a prominent example, the utility of benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate and related chiral piperidines is not limited to β-lactamase inhibitors. This scaffold is also explored in the development of:

-

Protease Inhibitors: The stereochemistry of the piperidine ring can be leveraged to design potent and selective inhibitors of viral proteases, such as those from HIV and hepatitis C virus.

-

CNS-Active Agents: The piperidine core is a common feature in drugs targeting the central nervous system. The chiral nature of this intermediate allows for the development of compounds with improved selectivity for specific receptor subtypes, potentially leading to therapies with better efficacy and fewer side effects for a range of neurological and psychiatric disorders.

The continued exploration of chiral piperidine scaffolds in drug discovery is a testament to their versatility and importance. As our understanding of structure-activity relationships deepens, intermediates like benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate will remain invaluable tools in the hands of medicinal chemists, enabling the creation of the next generation of innovative medicines.

Conclusion

Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate stands out as a chiral building block of significant strategic value in pharmaceutical R&D. Its precise stereochemistry is fundamental to the efficacy of the final drug products, as exemplified by the broad-spectrum β-lactamase inhibitor avibactam. This technical guide has provided a comprehensive overview of its role, from the underlying principles of chiral drug design to detailed synthetic considerations and the mechanism of action of its most notable derivative. It is our hope that this document will serve as a valuable resource for scientists and researchers dedicated to advancing the field of medicinal chemistry.

References

-

Uchem. (2025, April 7). Chiral Intermediate: (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride CAS 1207853-23-3. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2S,5R)-Benzyl 5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

-

ECHA. (n.d.). Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN106749242B - The preparation method of avibactam intermediate.

- Google Patents. (n.d.). US10662190B2 - Process for preparing 5R-[(benzyloxy) amino] piperidine-2S-carboxylate and oxalates thereof.

-

EurekAlert!. (2024, December 20). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Retrieved from [Link]

-

Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. Retrieved from [Link]

-

Eichenberger, M. R., & Thaker, M. N. (2019). The β-Lactams Strike Back: Ceftazidime-Avibactam. The Journal of Pediatric Pharmacology and Therapeutics, 24(4), 256–261. Retrieved from [Link]

-

Ehmann, D. E., Jahić, H., Ross, P. L., Gu, R.-F., Hu, J., Kern, G., ... & Wright, G. D. (2012). Avibactam is a covalent, reversible, non–β-lactam β-lactamase inhibitor. Proceedings of the National Academy of Sciences, 109(29), 11663-11668. Retrieved from [Link]

-

Lahiri, S. D., Alm, R. A., & Shlaes, D. M. (2014). Avibactam and class C β-lactamases: mechanism of inhibition, conservation of the binding pocket, and implications for resistance. Antimicrobial Agents and Chemotherapy, 58(10), 5704-5713. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibition of Purified β-Lactamases by ETX1317 and Avibactam IC 50 (μM).... Retrieved from [Link]

Sources

Methodological & Application

Synthesis of Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate: A Detailed Protocol for a Key Chiral Intermediate

Abstract

This comprehensive guide details the synthetic protocol for obtaining benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, a valuable chiral building block in medicinal chemistry. The synthesis commences from the readily available chiral pool starting material, L-alanine, and proceeds through the formation of a key intermediate, (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate. The protocol culminates in the selective deprotection of the tert-butoxycarbonyl (Boc) group under acidic conditions, yielding the target primary amine with high fidelity. This document provides a step-by-step methodology, explains the rationale behind key experimental choices, and includes detailed characterization data to ensure the reproducibility and validation of the synthesis.

Introduction

Chirally pure piperidine scaffolds are integral components of numerous pharmaceutical agents, owing to their ability to impart favorable physicochemical properties and engage in specific interactions with biological targets.[1] The 2,5-disubstituted piperidine, benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, is a particularly important intermediate in the synthesis of various therapeutic agents.[2] Its defined stereochemistry is crucial for achieving the desired pharmacological activity and minimizing off-target effects.

This application note presents a robust and detailed protocol for the synthesis of this key chiral intermediate. The synthetic strategy is designed to be both efficient and highly stereoselective, leveraging the principles of asymmetric synthesis and orthogonal protecting group strategies. The use of L-alanine as the starting material provides a cost-effective and readily available source of chirality.[3] The protocol is divided into two main stages: the construction of the Boc-protected piperidine ring system and the subsequent selective deprotection to unmask the primary amine.

Synthetic Strategy Overview

The overall synthetic approach is a multi-step process that begins with the elaboration of L-alanine into a linear precursor, followed by an intramolecular cyclization to form the piperidine ring. The stereochemistry at the C2 and C5 positions is carefully controlled throughout the synthesis. The use of a tert-butoxycarbonyl (Boc) protecting group for the amine at the C5 position and a benzyloxycarbonyl (Cbz) group for the ring nitrogen allows for selective deprotection at a later stage.[4]

Caption: Overall synthetic workflow.

PART 1: Synthesis of (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate

This part of the protocol is adapted from the synthetic route described in Korean Patent KR20220028206A.[3] The initial steps involve the conversion of L-alanine into a suitable linear precursor for cyclization.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| L-Alanine | ≥98% | Sigma-Aldrich |

| Thionyl chloride | Reagent grade | Sigma-Aldrich |

| Methanol | Anhydrous | Sigma-Aldrich |

| Diethyl ether | Anhydrous | Sigma-Aldrich |

| Other necessary reagents for elaboration | As per KR20220028206A | Various |

| Di-tert-butyl dicarbonate (Boc)₂O | ≥97% | Sigma-Aldrich |

| Benzyl chloroformate (Cbz-Cl) | 97% | Sigma-Aldrich |

| Sodium bicarbonate | ACS reagent | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Sodium sulfate | Anhydrous | Sigma-Aldrich |

Experimental Protocol

The synthesis involves a multi-step sequence which is detailed in the aforementioned patent. A representative initial step is the esterification of L-alanine.

Step 1: Esterification of L-Alanine

-

Suspend L-alanine (1.0 eq) in anhydrous methanol (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (3.0 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 3 hours.

-

Heat the mixture to reflux and maintain for 1 hour.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the methanol.

-

Add fresh anhydrous methanol and repeat the concentration step to ensure complete removal of residual thionyl chloride.

-

The resulting crude L-alanine methyl ester hydrochloride is typically used in the subsequent steps without further purification.

The subsequent steps to form the linear precursor and then cyclize to the Boc-protected piperidine should follow the detailed procedures outlined in KR20220028206A.[3]

PART 2: Selective Deprotection to Yield Benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate

This stage focuses on the crucial selective removal of the Boc protecting group from the C5-amino substituent, while leaving the C1-Cbz group intact. This is an example of orthogonal deprotection, a key strategy in complex organic synthesis.[4] The Boc group is labile under acidic conditions, whereas the Cbz group is stable to acid but readily cleaved by catalytic hydrogenation.[5]

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate | As synthesized | - |

| Trifluoroacetic acid (TFA) | Reagent grade | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous | Sigma-Aldrich |

| Saturated sodium bicarbonate solution | ACS reagent | Sigma-Aldrich |

| Brine (saturated NaCl solution) | ACS reagent | Sigma-Aldrich |

| Anhydrous sodium sulfate | ACS reagent | Sigma-Aldrich |

Experimental Protocol

-

Dissolve (2S, 5R)-benzyl 5-(tert-butoxycarbonylamino)-2-methylpiperidine-1-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (5-10 eq) dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases and the pH of the aqueous layer is basic (pH > 8).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the initial DCM).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) to yield the pure benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate.

Caption: Step-by-step workflow for the selective Boc deprotection.

Results and Characterization

The final product, benzyl (2S,5R)-5-amino-2-methylpiperidine-1-carboxylate, is typically obtained as a solid.[6] The hydrochloride salt is also commonly prepared for improved stability and handling.[7]

Table 1: Physicochemical Properties and Characterization Data

| Property | Value | Reference |

| Molecular Formula | C₁₄H₂₀N₂O₂ | [7] |

| Molecular Weight | 248.32 g/mol | [7] |

| Appearance | White to off-white solid | [6] |

| CAS Number | 1207853-23-3 (HCl salt) | [7] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.28 (m, 5H), 5.15 (s, 2H), 4.10-4.00 (m, 1H), 3.50-3.40 (m, 1H), 3.10-3.00 (m, 1H), 2.80-2.70 (m, 1H), 1.90-1.70 (m, 2H), 1.60-1.40 (m, 2H), 1.20 (d, J=6.8 Hz, 3H). | Predicted data, requires experimental verification |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.5, 137.0, 128.5, 128.0, 127.8, 67.2, 53.0, 50.5, 48.0, 35.0, 30.0, 18.0. | Predicted data, requires experimental verification |

| Mass Spectrometry (ESI+) | m/z: 249.16 [M+H]⁺ | Predicted data, requires experimental verification |

Discussion and Scientific Rationale

The success of this synthesis hinges on several key chemical principles. The choice of L-alanine as the chiral starting material is a classic example of utilizing the "chiral pool" to efficiently introduce a stereocenter into the target molecule. The multi-step conversion to the piperidine ring involves transformations that are designed to proceed with high stereocontrol, ensuring the desired (2S,5R) configuration.

The use of orthogonal protecting groups is fundamental to the successful isolation of the final product. The Cbz group is robust under the acidic conditions required for Boc deprotection, allowing for the selective unmasking of the C5-amino group.[4] Trifluoroacetic acid is a common and effective reagent for Boc removal due to its strength and volatility, which simplifies the work-up procedure.[8]

The stereoselective reduction of an intermediate imine or enamine is a likely key step in establishing the relative stereochemistry of the methyl and amino groups on the piperidine ring. The stereochemical outcome of such reductions is often influenced by the steric environment of the substrate and the nature of the reducing agent.[9]

Conclusion